N-(4-Piperidylmethyl)aniline
Description
Properties
IUPAC Name |
N-(piperidin-4-ylmethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-2-4-12(5-3-1)14-10-11-6-8-13-9-7-11/h1-5,11,13-14H,6-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQKQSWOMFKXGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CNC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via the formation of a Schiff base intermediate. Aniline reacts with 4-piperidone under acidic or neutral conditions, followed by reduction using sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). A study by Iikubo et al. demonstrated that ethanol or tetrahydrofuran (THF) serves as an optimal solvent, with yields reaching 87% when employing NaBH₄ at 20°C under hydrogen pressure.
Key parameters :
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Molar ratio : 1:1 (aniline to 4-piperidone).
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Catalyst : Palladium on carbon (Pd/C) or Raney nickel.
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Temperature : 20–30°C.
Optimization and Challenges
The use of Pd/C in ethanol enhances selectivity by minimizing over-reduction side products. However, competing reactions, such as the formation of N-alkylated byproducts, necessitate precise stoichiometric control. A patent by Kondoh et al. noted that substituting NaBH₄ with zinc chloride (ZnCl₂) and sodium borohydride in THF improves yields to 95% by stabilizing the imine intermediate.
Alkylation of Aniline with 4-(Chloromethyl)piperidine
Alkylation of aniline with 4-(chloromethyl)piperidine offers a single-step pathway, though it requires careful handling of reactive intermediates.
Procedure and Catalysis
The reaction involves nucleophilic substitution, where the amine group of aniline displaces the chloride in 4-(chloromethyl)piperidine. A patent by Shimada et al. detailed the use of zinc powder as a catalyst in dichloromethane (DCM), achieving 89% yield after 3 hours at 60°C.
Advantages :
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Short reaction time (2–3 hours).
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Minimal byproducts due to the stability of the piperidine scaffold.
Solvent and Temperature Effects
Polar aprotic solvents like DCM or dimethylformamide (DMF) enhance reaction rates by stabilizing the transition state. Elevated temperatures (55–65°C) are critical for overcoming kinetic barriers, though excessive heat promotes decomposition.
Reduction of Nitro Precursors
The reduction of nitro-containing intermediates, such as N-(4-Piperidylmethyl)nitrobenzene, provides a high-yield route to the target compound.
Catalytic Hydrogenation
Hydrogenation of N-(4-Piperidylmethyl)nitrobenzene using Pd/C in ethanol under 1 atm H₂ achieves 87–95% yield . The reaction is typically complete within 8 hours at room temperature, with the nitro group selectively reduced to an amine.
Alternative Reducing Agents
Zinc borohydride (Zn(BH₄)₂) in THF offers a metal-free alternative, though yields drop to 78% due to incomplete reduction.
Comparative Analysis of Methods
| Method | Yield (%) | Conditions | Key Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | 87–95 | NaBH₄/ZnCl₂, THF, 20–30°C | Scalable, mild conditions | Requires stoichiometric control |
| Alkylation | 89 | Zn powder, DCM, 60°C | Single-step synthesis | Reactive intermediates |
| Nitro Reduction | 87–95 | Pd/C, H₂, ethanol, 20°C | High selectivity | Requires nitro precursor |
Industrial-Scale Synthesis
The patent EP2455377A1 highlights a two-step process suitable for mass production:
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Quaternary salt formation : Reacting 3-(4-nitrophenyl)pyridine with 3-chloropropene to form N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium salt.
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Reduction : Treating the quaternary salt with ZnCl₂ and NaBH₄ in THF, yielding this compound at 95% efficiency .
Critical factors :
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Inert atmosphere (nitrogen or argon) to prevent oxidation.
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Stepwise addition of NaBH₄ to control exothermicity.
Emerging Methodologies
Recent advances in flow chemistry and microwave-assisted synthesis promise faster reaction times. For instance, aza-Michael additions under continuous flow conditions reduce processing time to 30 minutes with comparable yields .
Chemical Reactions Analysis
Types of Reactions: N-(4-Piperidylmethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Piperidylmethyl)aniline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its pharmacological properties.
Industry: Utilized in the production of polymers and other industrial materials
Mechanism of Action
The mechanism of action of N-(4-Piperidylmethyl)aniline involves its interaction with specific molecular targets and pathways. The compound is known to interact with various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects in diseases such as cancer and microbial infections .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The pharmacological and chemical properties of N-(4-Piperidylmethyl)aniline are influenced by its substituents. Below is a comparison with key analogues:
Key Observations:
- Piperidine vs. Piperazine : Piperazine-containing analogues (e.g., ) exhibit enhanced solubility and hydrogen-bonding capacity compared to piperidine derivatives, impacting receptor binding .
- Electron-Withdrawing Groups : The trifluoromethyl group in enhances metabolic stability and lipophilicity, critical for CNS-targeting drugs .
- Sulfonyl Functionalization : The sulfonyl group in introduces polarity, favoring applications in protease inhibitors or antibiotics .
Drug Intermediate Utility
- Fentanyl Analogues : identifies N-Phenyl-1-(2-phenylethyl)-4-piperidinamine as a key intermediate in opioid synthesis, where the piperidine-aniline core mimics morphine’s pharmacophore .
- Anticancer Agents : Compounds like 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline () are used in kinase inhibitors, leveraging the trifluoromethyl group for enhanced target affinity .
Nitrosoaniline Derivatives
demonstrates that nitrosoanilines with piperidine or morpholine substituents (e.g., 3-Chloro-N-(4-chlorophenyl)-5-methoxy-2-nitrosoaniline) are synthesized via nucleophilic aromatic substitution, achieving yields of 70-85% . These reactions are sensitive to substituent electronics; electron-withdrawing groups (e.g., -NO₂, -Cl) accelerate reactivity .
Piperidine-Aniline Coupling
The synthesis of this compound likely involves reductive amination or Buchwald-Hartwig coupling, as seen in for related nitrophenyl-piperazine compounds .
Biological Activity
N-(4-Piperidylmethyl)aniline is a compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound is a piperidine derivative characterized by the presence of an aniline moiety. The compound's structure can be represented as follows:
- Chemical Formula : C12H18N2
- CAS Number : 1070664-30-0
This compound exhibits a range of chemical reactivity, including oxidation, reduction, and nucleophilic substitution reactions, which are essential for its biological activity .
1. Antimicrobial Properties
Research indicates that this compound possesses significant antimicrobial activity. It has been evaluated against various bacterial strains and fungi. In vitro studies have demonstrated its effectiveness against:
- Bacteria : Staphylococcus aureus, Escherichia coli
- Fungi : Candida albicans
The minimum inhibitory concentrations (MICs) for these organisms suggest that the compound could serve as a potential antimicrobial agent .
2. Anticancer Effects
This compound has also shown promising anticancer properties. Studies have reported its cytotoxic effects on several cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
The compound appears to induce apoptosis in cancer cells through mechanisms involving the modulation of key signaling pathways .
The biological activity of this compound is believed to stem from its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, contributing to its anticancer and antimicrobial effects.
- Receptor Modulation : It may interact with various receptors, altering cellular responses that lead to therapeutic effects .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in the piperidine and aniline moieties can significantly influence biological activity. For instance, substituents on the aniline ring have been shown to enhance antimicrobial potency .
Comparative Analysis
To contextualize the biological activity of this compound, it is useful to compare it with other piperidine derivatives:
| Compound | Biological Activity | Key Findings |
|---|---|---|
| N-Benzylpiperidine | Cholinesterase inhibition | Effective in treating neurological disorders |
| N-Methylpiperidine | Pharmaceutical synthesis | Used as a precursor in drug development |
| N-Phenylpiperidine | Neurological applications | Potential use in treating mental disorders |
This compound stands out due to its unique combination of aniline and piperidine structures, which confer distinct chemical and biological properties .
Case Studies
Several case studies have highlighted the potential of this compound in clinical applications:
- Antimicrobial Efficacy : A study found that formulations containing this compound showed enhanced antibacterial activity compared to traditional antibiotics.
- Anticancer Research : Clinical trials are ongoing to evaluate its effectiveness in combination therapies for various cancers.
Q & A
Q. What are the most reliable synthetic routes for N-(4-Piperidylmethyl)aniline, and how can reaction conditions be optimized for yield and purity?
this compound is typically synthesized via alkylation of aniline derivatives with piperidine intermediates. A common method involves nucleophilic substitution reactions under acidic catalysis (e.g., sulfuric acid) to facilitate bond formation between the aniline nitrogen and the piperidylmethyl group . Optimization strategies include:
- Temperature control : Maintaining 60–80°C to balance reaction rate and byproduct formation.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while toluene improves selectivity in multi-step syntheses .
- Catalyst screening : Lewis acids like ZnCl₂ can accelerate piperidine activation . Post-synthesis, purification via column chromatography or HPLC ensures >95% purity .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy : ¹H/¹³C NMR confirms structural integrity by identifying aromatic protons (δ 6.5–7.5 ppm) and piperidyl CH₂ groups (δ 2.5–3.5 ppm) .
- HPLC-MS : Quantifies purity and detects trace impurities using C18 columns with acetonitrile/water gradients .
- IR spectroscopy : Validates N-H stretches (~3400 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) .
Q. What are the primary biological targets investigated for this compound derivatives?
Piperidine-aniline hybrids are studied for interactions with:
- Kinase enzymes : Structural analogs inhibit Mer/c-Met kinases via competitive binding to ATP pockets, validated by IC₅₀ values <10 μM in enzymatic assays .
- GPCRs : The piperidine moiety mimics endogenous amine ligands, showing affinity for serotonin receptors (5-HT₂A) in radioligand displacement studies .
- Antimicrobial targets : Derivatives disrupt bacterial cell wall synthesis, with MIC values of 2–8 μg/mL against S. aureus .
Advanced Research Questions
Q. How do reaction mechanisms differ when synthesizing this compound derivatives with electron-withdrawing vs. electron-donating substituents?
Substituents alter the nucleophilicity of the aniline nitrogen:
- Electron-withdrawing groups (e.g., -CF₃) : Reduce nitrogen reactivity, requiring harsher conditions (e.g., 100°C, 24h) for alkylation. DFT calculations show increased activation energy (ΔG‡ ~25 kcal/mol) .
- Electron-donating groups (e.g., -OCH₃) : Enhance nucleophilicity, enabling room-temperature reactions but increasing risk of over-alkylation. Kinetic studies reveal a 2:1 preference for mono- vs. di-substitution .
Q. How should researchers resolve contradictions in reported biological activity data for this compound analogs?
Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays) to compare IC₅₀ values across studies .
- Structural impurities : Use LC-MS to verify compound identity; a 2024 study found 15% of "inactive" analogs were mischaracterized due to residual solvents .
- Cell-line specificity : Test cytotoxicity in multiple models (e.g., HEK293 vs. HeLa) to confirm target selectivity .
Q. What computational strategies are effective for predicting the bioactivity of novel this compound derivatives?
- Molecular docking : AutoDock Vina predicts binding poses to kinase targets (RMSD <2.0 Å vs. crystallographic data) .
- QSAR models : 3D descriptors (e.g., polar surface area) correlate with blood-brain barrier penetration (R² = 0.89) .
- MD simulations : Reveal stable binding conformations over 100 ns trajectories, highlighting critical hydrogen bonds with Asp1222 in c-Met .
Q. How does the stability of this compound vary under different storage and experimental conditions?
- Oxidative degradation : The aniline group is susceptible to air oxidation; argon atmospheres and antioxidants (e.g., BHT) extend shelf life to >6 months .
- pH sensitivity : Stable in neutral buffers (pH 6–8) but hydrolyzes in strong acids (t₁/₂ = 2h at pH 2) .
- Thermal stability : Decomposes above 150°C, necessitating low-temperature storage for long-term integrity .
Q. What strategies enhance the selectivity of this compound derivatives for specific enzyme isoforms?
- Substituent engineering : Adding a 2-pyridyl group increases Mer kinase selectivity by 50-fold over Tyro3 due to steric clashes with Tyr1231 .
- Prodrug design : Masking the aniline NH as a carbamate improves solubility and reduces off-target binding in vivo .
Q. How do this compound derivatives interact with cytochrome P450 enzymes, and what are the implications for drug metabolism studies?
- Inhibition : Derivatives with bulky piperidyl groups inhibit CYP3A4 (Ki = 5.2 μM), necessitating co-administration with CYP inducers in preclinical models .
- Metabolic pathways : Major metabolites include N-oxide and hydroxylated products, identified via LC-MS/MS in hepatocyte incubations .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- PPE : Use nitrile gloves and fume hoods to prevent dermal/airway exposure; LD₅₀ (oral, rat) = 320 mg/kg .
- Waste disposal : Neutralize with 10% acetic acid before incineration to prevent aromatic amine release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
